molecular formula C10H11N3O B11906998 2-Methyl-3-(methylamino)quinazolin-4(3H)-one CAS No. 59169-44-7

2-Methyl-3-(methylamino)quinazolin-4(3H)-one

Cat. No.: B11906998
CAS No.: 59169-44-7
M. Wt: 189.21 g/mol
InChI Key: CYJKBBXERJCRNW-UHFFFAOYSA-N
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Description

2-Methyl-3-(methylamino)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(methylamino)quinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate amines. One common method involves the reaction of 2-methyl-3-nitrobenzoic acid with methylamine under reflux conditions, followed by cyclization to form the quinazolinone core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(methylamino)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone analogs.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(methylamino)quinazolin-4(3H)-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound can also interact with DNA and RNA, affecting their synthesis and function.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinazolin-4(3H)-one: Lacks the methylamino group, which can affect its biological activity.

    3-Aminoquinazolin-4(3H)-one: Contains an amino group instead of a methylamino group, leading to different reactivity and applications.

    4(3H)-Quinazolinone: The parent compound of the quinazolinone family, with a wide range of derivatives and applications.

Uniqueness

2-Methyl-3-(methylamino)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group allows for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

CAS No.

59169-44-7

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-methyl-3-(methylamino)quinazolin-4-one

InChI

InChI=1S/C10H11N3O/c1-7-12-9-6-4-3-5-8(9)10(14)13(7)11-2/h3-6,11H,1-2H3

InChI Key

CYJKBBXERJCRNW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1NC

Origin of Product

United States

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